
N-Cyclohexyl-4-((2,6-Dimethylmorpholino)sulfonyl)benzamid
Übersicht
Beschreibung
N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that features a benzamide core structure substituted with a cyclohexyl group and a 2,6-dimethylmorpholino sulfonyl group
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the potential of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide as an anticancer agent. The compound has shown promising results against various cancer cell lines:
Study | Cell Line | IC50 Value | Findings |
---|---|---|---|
2023 Study | MCF-7 (breast cancer) | 15 µM | Dose-dependent decrease in cell viability. |
2024 Study | A549 (lung cancer) | 12 µM | Induced apoptosis and cell cycle arrest. |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and interference with cell cycle progression, making it a candidate for further development in cancer therapy.
Antibacterial Applications
The antibacterial efficacy of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has also been investigated. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Effective against resistant strains. |
Escherichia coli | 64 | Inhibitory effects noted in clinical isolates. |
The compound's ability to inhibit bacterial growth suggests its potential use in developing new antibacterial treatments, especially against resistant strains.
Enzyme Inhibition
N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has been explored for its enzyme inhibition properties, particularly targeting phosphodiesterases and cholinesterases:
Enzyme Target | Inhibition Type | IC50 Value |
---|---|---|
Phosphodiesterase 4D (PDE4D) | Competitive inhibition | 50 nM |
Acetylcholinesterase (AChE) | Non-competitive inhibition | 40 nM |
These findings indicate that the compound may be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders by enhancing neurotransmitter availability.
Case Studies
Several case studies have explored the biological effects of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide:
-
Antimicrobial Activity Study (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
The summarized biological activities of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide are as follows:
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 4-aminobenzamide with cyclohexyl isocyanate under controlled conditions.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide core. This can be done by reacting the benzamide with a sulfonyl chloride derivative, such as 2,6-dimethylmorpholino sulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with various proteins, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-4-(4-morpholinylsulfonyl)benzamide: Similar structure but with a different morpholino substitution.
N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methylbenzamide: Contains an additional methyl group on the benzamide core.
Uniqueness
N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylmorpholino group enhances its stability and reactivity, making it a valuable compound for various applications.
Biologische Aktivität
Overview
N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This compound's unique structure, featuring a benzamide core and a morpholino sulfonyl group, allows it to interact with various biological targets, making it a subject of interest in drug design and development.
Chemical Structure
The chemical structure of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can be represented as follows:
The primary mechanism of action for N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves the inhibition of PDE4 enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways associated with inflammation and cellular responses. Elevated cAMP levels lead to reduced expression of inflammatory cytokines such as TNF and IL-17, thereby exerting anti-inflammatory effects .
Biological Activity
The biological activity of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can be summarized as follows:
- Enzyme Inhibition : Demonstrated efficacy as a PDE4 inhibitor, which is significant in treating conditions characterized by excessive inflammation or smooth muscle contraction.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in various models, including those related to respiratory diseases .
- Protein-Ligand Interactions : Studies indicate that this compound can modulate protein interactions, affecting cellular signaling pathways critical for immune responses .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Properties
A study investigated the effects of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide on allergen-induced inflammation in A/J mice. The results indicated that the compound significantly inhibited eosinophil accumulation in bronchoalveolar lavage fluid and lung tissue samples. This effect was associated with the blockade of pro-inflammatory mediators such as IL-4 and IL-13 .
Pharmacological Profile
In comparative studies with other PDE4 inhibitors like rolipram, N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide exhibited a favorable pharmacological profile. It demonstrated lower emetic potential while maintaining effective inhibition of inflammatory responses .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSANVVJUSSRLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332660 | |
Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85268594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325729-48-4 | |
Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.